2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide
Description
2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted phenoxy group and a cyclopentylacetamide moiety, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10-8-12(6-7-13(10)15)18-9-14(17)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEKOTGXHLBFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide typically involves the following steps:
Formation of 2-(4-chloro-3-methylphenoxy)acetate: This is achieved by reacting p-chloro-m-cresol with ethylchloroacetate under anhydrous conditions.
Conversion to 2-(4-chloro-3-methylphenoxy)acetohydrazide: The intermediate product is then treated with hydrazine hydrate to yield the acetohydrazide derivative.
Cyclopentylation: The final step involves the reaction of the acetohydrazide with cyclopentylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and parasitic diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The compound’s phenoxy and cyclopentylacetamide moieties contribute to its binding affinity and specificity, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N-phenylacetamide
- 2-(4-chloro-3-methylphenoxy)-N-(substituted aryl)-acetohydrazides
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide is unique due to its cyclopentylacetamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its potential as an antimicrobial agent and its versatility in various chemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
